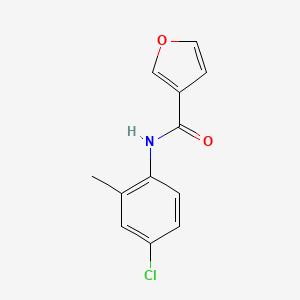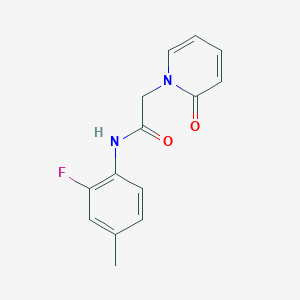![molecular formula C11H13ClN2O B7475843 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea, also known as CCPMU, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CCPMU belongs to the class of urea derivatives and has been synthesized through various methods.
作用機序
The exact mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea is not fully understood. However, it is believed to act on the GABAergic system by increasing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a role in reducing neuronal excitability. By increasing the activity of GABA receptors, 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea may reduce neuronal excitability and have anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain and reduce the levels of glutamate, an excitatory neurotransmitter. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea may also have anti-inflammatory effects and reduce oxidative stress.
実験室実験の利点と制限
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. It also has a long half-life, which may make it useful for long-term studies. However, there are also some limitations to using 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea in lab experiments. It is not water-soluble, which may make it difficult to administer to animals. It also has a relatively low potency, which may require higher doses to achieve therapeutic effects.
将来の方向性
There are several future directions for research on 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea. One area of interest is the potential use of 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea has neuroprotective properties and may be useful in preventing the loss of neurons in these diseases. Another area of interest is the potential use of 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea in the treatment of epilepsy and anxiety disorders. Further studies are needed to fully understand the mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea and its potential therapeutic uses.
Conclusion:
In conclusion, 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. While there are some limitations to using 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea in lab experiments, it has several advantages and may be a useful tool for further research.
合成法
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea can be synthesized through various methods, including the reaction of 2-chlorobenzylamine with cyclopropyl isocyanate in the presence of a base. Another method involves the reaction of 2-chlorobenzylamine with N-cyclopropyl carbodiimide and N-hydroxybenzotriazole in the presence of a base. The yield and purity of 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea depend on the reaction conditions and the purity of the starting materials.
科学的研究の応用
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that 1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea has anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)7-13-11(15)14-9-5-6-9/h1-4,9H,5-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAFZYRRQADBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)











